Methyl 1-(fluoromethyl)cyclopropanecarboxylate
Description
Methyl 1-(fluoromethyl)cyclopropanecarboxylate is a fluorinated cyclopropane derivative characterized by a fluoromethyl (-CH2F) substituent on the cyclopropane ring and a methyl ester group. Cyclopropane derivatives are of significant interest in medicinal chemistry and agrochemicals due to their unique ring strain, conformational rigidity, and ability to modulate electronic properties via substituents. The fluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound a valuable intermediate in drug discovery .
Properties
IUPAC Name |
methyl 1-(fluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKTZNWCGJPKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organophotocatalytic Cyclopropanation
One modern approach to cyclopropane derivatives involves organophotocatalytic cyclopropanation of unactivated olefins using α-bromo-β-ketoesters or α-bromomalonates as carbene precursors under visible light irradiation. This method employs benzothiazinoquinoxaline-based photocatalysts (PC-1 or PC-2) at low catalyst loading (0.5 mol%) in acetonitrile solvent at ambient temperature (up to 40°C). The reaction is air and moisture tolerant and exhibits broad functional group compatibility. The presence of lithium tetrafluoroborate (LiBF4) can enhance yields for malonate substrates but may be detrimental for ketoesters. Yields can reach up to 97% under optimized conditions.
- This method is advantageous for synthesizing fluoromethyl cyclopropane derivatives due to mild conditions and high selectivity.
- The fluorine atom is introduced via fluorinated bromomalonate or ketoester precursors.
Rhodium-Catalyzed Cyclopropanation Using Diazo Precursors
Traditional cyclopropanation often uses diazo compounds as carbene sources. Rhodium(II) catalysts such as Rh2(OPiv)4 or ruthenium-based Ru-Pheox catalyze the reaction of diazoacetamide derivatives with olefins in dichloromethane at low temperatures (0°C to room temperature). This approach allows enantioselective synthesis and provides good yields ranging from 55% to 92%.
- The diazo route is well-established but requires careful handling of diazo compounds due to their potential explosiveness.
- Fluoromethyl groups can be incorporated by using fluorinated diazo precursors.
Classical Cyclopropanation (Simmons–Smith Reaction)
The Simmons–Smith reaction, involving the reaction of olefins with diiodomethane and a zinc-copper couple in ether solvents (diethyl ether or tetrahydrofuran), is a classical method for cyclopropanation. However, this method generally provides lower yields (10–70%) and is less selective for fluoromethyl-substituted cyclopropanes.
- This method is less favored for fluoromethyl derivatives due to limited selectivity and moderate yields.
Fluorination and Functional Group Transformations
While direct preparation of this compound is less frequently detailed, related fluorocyclopropane derivatives have been synthesized by:
- Fluorination of allylic or cyclopropane precursors using fluorinated reagents such as 3-chloro-2-fluoroprop-1-ene in the presence of bases like potassium carbonate in acetonitrile or dimethylformamide.
- Reduction of trifluoromethyl-substituted cyclopropanecarboxylates using diisobutylaluminium hydride or lithium aluminum hydride in dichloromethane or ether solvents at low temperatures to yield fluoromethyl cyclopropane alcohols or esters.
These transformations enable the introduction of fluoromethyl groups into cyclopropane rings with moderate to good yields (up to 64%).
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Organophotocatalytic Cyclopropanation | α-bromo-β-ketoesters/α-bromomalonates, PC-1/PC-2 | MeCN | Ambient (~40°C max) | Up to 97 | Air/moisture tolerant, broad functional group tolerance, LiBF4 effect varies |
| Rhodium-Catalyzed Cyclopropanation | Diazoacetamide derivatives, Rh2(OPiv)4 or Ru-Pheox | CH2Cl2 | 0°C to RT | 55–92 | Enantioselective options, high yields, diazo precursor handling required |
| Simmons–Smith Cyclopropanation | Olefin, CH2I2, Zn-Cu couple | Et2O or THF | Reflux | 10–70 | Classic method, less selective for fluoromethyl derivatives |
| Calcium Carbide-Methanol Cyclization | Calcium carbide, methanol, gamma-chlorobutyric acid methyl ester | — | 60–120°C | 83.3–94.5 | Industrial scale, nitrogen atmosphere, methanol recycling, foundational intermediate |
| Fluorination of Allylic Precursors | 3-chloro-2-fluoroprop-1-ene, K2CO3 | Acetonitrile/DMF | 0–40°C | Moderate | Used in fluorocyclopropane amino acid analog synthesis |
| Reduction of Trifluoromethyl Cyclopropanecarboxylate | Diisobutylaluminium hydride or LiAlH4 | CH2Cl2, Et2O | 0°C | ~64 | Conversion to fluoromethyl cyclopropyl alcohols, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(fluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(fluoromethyl)cyclopropanecarboxylate is characterized by its unique structure, which includes a cyclopropane ring with a fluoromethyl group and a carboxylate ester. The presence of the fluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various applications.
Medicinal Chemistry
This compound has potential applications in drug development due to its ability to interact with specific biological targets. The fluoromethyl group can enhance binding affinity to enzymes and receptors, which is crucial for therapeutic efficacy.
- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways essential for drug metabolism.
- Protein-Ligand Interactions : Its unique structure allows it to be used in studies investigating protein-ligand interactions, which are fundamental in drug design.
Agricultural Science
In agricultural research, this compound has been studied for its potential as a plant growth regulator. Compounds with similar structures have shown efficacy in modulating plant growth responses.
- Ethylene Agonist Activity : Related compounds have been observed to promote root elongation and fruit ripening by interacting with ethylene receptors, suggesting that this compound may exhibit similar properties .
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the synthesis of polymers and specialty chemicals.
- Building Block for Synthesis : this compound can serve as a building block for synthesizing more complex molecular structures used in various industrial applications .
Case Study 1: Enzyme Mechanism Studies
Research indicates that this compound can be utilized to study enzyme mechanisms due to its ability to mimic natural substrates or inhibitors. This property has been leveraged in laboratory settings to elucidate the roles of specific enzymes in metabolic pathways.
Case Study 2: Plant Physiology Research
In agricultural studies, related compounds have demonstrated efficacy in modulating plant growth responses. This compound's potential role as an ethylene agonist suggests applications in crop enhancement strategies .
Case Study 3: Medicinal Chemistry Applications
The compound's unique structure allows it to be a precursor for synthesizing more complex molecules aimed at therapeutic targets. Ongoing research aims to explore its efficacy in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 1-(fluoromethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The physicochemical properties of cyclopropanecarboxylates are highly dependent on substituents. Key analogs and their characteristics are summarized below:
Key Observations:
- Fluorinated Derivatives : Fluorine atoms (e.g., -CH2F, -CF3) increase electronegativity and resistance to oxidative metabolism compared to hydroxyl or chloromethyl groups .
- Aromatic Substitutents : Bromophenyl or pyridyl groups (e.g., CAS 2119721-57-0 ) enhance π-π stacking interactions in drug-receptor binding.
- Polar Groups : Hydroxymethyl derivatives exhibit higher aqueous solubility but reduced blood-brain barrier penetration .
Biological Activity
Methyl 1-(fluoromethyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring with a fluoromethyl substituent, which enhances its lipophilicity and metabolic stability. The presence of the fluoromethyl group can influence the compound's interaction with biological targets, making it a valuable candidate for drug development.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The fluoromethyl group increases binding affinity, potentially leading to inhibition or modulation of enzymatic activity. This interaction is crucial for understanding its therapeutic potential in various biological pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. Its structural rigidity provided by the cyclopropane ring enhances its effectiveness as an enzyme inhibitor.
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit leukotriene C4 synthase, relevant in treating inflammatory diseases. This indicates potential therapeutic applications for this compound in managing inflammation.
- Cytotoxicity : Preliminary studies have shown that derivatives of cyclopropanecarboxylic acids can inhibit the proliferation of certain cancer cell lines without exhibiting significant cytotoxic effects on normal cells. This selectivity enhances their appeal as anticancer agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibits specific enzymes involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent.
- Carcinogenicity Assessment : Research comparing similar fluorinated compounds indicated that while some exhibit tumorigenic properties in rodent models, the specific risks associated with this compound require further investigation to ascertain human relevance .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Enzyme inhibition, anti-inflammatory potential | Fluoromethyl group enhances binding affinity |
| Cyclopropanecarboxylic acid | Used in synthetic applications; less biological activity | Simpler structure without fluorination |
| 1-Aminocyclopropanecarboxylic acid | Plant growth regulation; conformational rigidity | Known for distinct biological properties |
Q & A
Q. Q1. What are the key considerations for synthesizing Methyl 1-(fluoromethyl)cyclopropanecarboxylate with high purity?
Synthesis requires precise control of cyclopropanation conditions (e.g., temperature, solvent polarity, and reaction time). For example, cyclopropane derivatives are often synthesized via [2+1] cycloaddition or carbene insertion reactions. Post-reaction, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor intermediates and final product purity . A typical workflow includes:
Reagent selection : Fluoromethylating agents (e.g., Selectfluor®) under inert atmospheres.
Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the ester.
Validation : NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .
Q. Q2. How can researchers characterize the stability of this compound under varying pH conditions?
Stability studies involve:
- Buffer preparation : Test aqueous solutions at pH 2–12 (e.g., HCl/NaOH buffers).
- Incubation : Analyze aliquots via HPLC at timed intervals (0–72 hours).
- Degradation products : Identify via LC-MS/MS. Fluorinated cyclopropanes often hydrolyze to carboxylic acids under alkaline conditions, requiring stabilization via ester protection .
Advanced Research Questions
Q. Q3. What mechanistic insights explain unexpected regioselectivity in fluoromethyl cyclopropane reactions?
Fluorine’s electronegativity directs reactivity. For example, in nucleophilic substitutions, the fluoromethyl group may act as a leaving group or stabilize transition states. Computational studies (DFT calculations) can map energy barriers, while isotopic labeling (e.g., ¹⁸O in carboxylate) tracks bond cleavage. Contradictions in regioselectivity (e.g., vs. non-fluorinated analogs) may arise from steric hindrance or hyperconjugation effects .
Q. Q4. How can kinetic studies resolve discrepancies in reaction yields for fluorinated cyclopropane derivatives?
Kinetic profiling using stopped-flow spectroscopy or in-situ IR monitors real-time reaction progress. For example:
- Variable-temperature NMR : Determines activation parameters (ΔH‡, ΔS‡).
- Competition experiments : Compare fluoromethyl vs. methyl substituents to quantify electronic effects.
Data contradictions often stem from solvent polarity (e.g., DMF vs. THF) or trace moisture, which hydrolyzes intermediates .
Methodological Guidance
Q. Q5. What analytical strategies differentiate this compound from its structural isomers?
Q. Q6. How can computational modeling predict the biological activity of fluorinated cyclopropanes?
- Docking simulations : Map interactions with target enzymes (e.g., GABA receptors) using software like AutoDock Vina.
- QSAR models : Correlate logP values (fluorine’s hydrophobicity) with membrane permeability. Experimental validation via enzyme inhibition assays (IC₅₀) is critical .
Data-Driven Research Challenges
Q. Q7. How do researchers address conflicting spectral data for fluoromethyl cyclopropane derivatives?
Contradictions in NMR/MS data may arise from:
- Dynamic effects : Ring strain in cyclopropanes causes variable coupling constants (e.g., ³JHH).
- Solvent artifacts : DMSO-d₆ can form adducts with fluorinated compounds.
Resolution : Use deuterated chloroform (CDCl₃) for NMR and cross-validate with independent techniques (e.g., IR for ester C=O stretch at ~1700 cm⁻¹) .
Applications in Drug Discovery
Q. Q8. What strategies enhance the metabolic stability of fluoromethyl cyclopropane-based prodrugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
